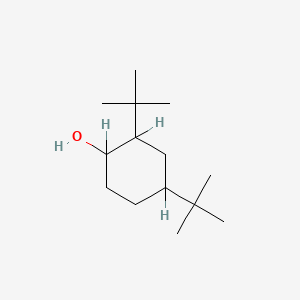

2,4-DI-Tert-butylcyclohexanol

Descripción general

Descripción

2,4-DI-Tert-butylcyclohexanol is an organic compound known for its unique structural properties and applications in various fields. It is a derivative of cyclohexanol, where two tert-butyl groups are attached to the 2nd and 4th positions of the cyclohexane ring. This compound is often used in the fragrance industry due to its pleasant odor and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4-DI-Tert-butylcyclohexanol can be synthesized through the catalytic hydrogenation of 2,4-DI-Tert-butylphenol. This process involves the use of a palladium catalyst under hydrogen gas at elevated temperatures . Another method involves the reduction of 2,4-DI-Tert-butylcyclohexanone using hydrogen on platinum oxide in glacial acetic acid containing some hydrogen chloride .

Industrial Production Methods

In industrial settings, the production of this compound often employs biocatalytic routes. Carbonyl reductase (CRED) technology has been shown to be an efficient method for the preparation of this compound, providing high yields and stereoselectivity .

Análisis De Reacciones Químicas

Types of Reactions

2,4-DI-Tert-butylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 2,4-DI-Tert-butylcyclohexanone, various esters, and ethers depending on the reagents and conditions used .

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry 2,4-DI-Tert-butylcyclohexanol serves as a precursor in synthesizing various organic compounds and as a reagent in stereoselective reactions.

- Biology It is studied for its potential biological activities and interactions with enzymes and proteins.

- Medicine Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

Industrial Applications

- Fragrance Industry this compound is widely used in the fragrance industry because of its pleasant odor and stability. The compound 2,4-di-tert-butylcyclohexanone, which can be derived from this compound, has a soft, floral, woody, violet-like, and intense scent, making it suitable for perfume compositions . It is highly compatible with various synthetic and natural perfumes and essential oils and can be used in amounts ranging from approximately 0.01 to 50% by weight . It can also impart a mild and fresh scent to synthetic essential oils like lemon, orris, lavender, or geranium oil .

- Agent for imparting scent 2,4-di-tert-butylcyclohexanone can enrich a mild, fresh, and highly preferable scent in fragrance products, cosmetics, hygienic products, medicines, and paints .

This compound has garnered attention for its potential biological activities, with its bulky tert-butyl groups influencing its steric properties and binding affinities. The compound can act as a ligand, interacting with molecular targets like enzymes and receptors, modulating enzymatic activity, and potentially serving therapeutic roles in pharmacology.

Antioxidant Properties

Compounds similar to this compound, such as 2,4-di-tert-butylphenol, exhibit significant antioxidant properties. Studies on 2,4-di-tert-butylphenol have shown high radical scavenging activities against DPPH and ABTS radicals, suggesting that this compound may possess similar antioxidant capabilities, potentially contributing to cellular protection against oxidative stress. The IC50 values were reported at 60 µg/ml for DPPH scavenging and 17 µg/ml for ABTS scavenging activities, indicating strong antioxidant potential.

Antimicrobial Properties

2,4-Di-tert-butylphenol derivatives have demonstrated antimicrobial potential against pathogens like Pseudomonas aeruginosa. The compound inhibits quorum sensing in this bacterium, leading to reduced virulence factor secretion and biofilm formation, suggesting its potential as an anti-virulence agent in combating multidrug-resistant infections.

Toxicological Assessment

- A study involving repeated dose toxicity assessments in Wistar rats determined the no-observed-adverse-effect level (NOAEL) for this compound to be 240 mg/kg/day.

- The study monitored various health parameters and found no significant treatment-related effects except for slight reductions in body weight at higher doses.

Synergistic Effects with Antibiotics

2,4-Di-tert-butylphenol enhances bactericidal activity against resistant strains of Pseudomonas aeruginosa when used with traditional antibiotics like ampicillin, highlighting its potential role in developing combination therapies for resistant infections.

2,4-Di-tert-butylphenol

Mecanismo De Acción

The mechanism of action of 2,4-DI-Tert-butylcyclohexanol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. Its bulky tert-butyl groups provide steric hindrance, which can influence its binding affinity and selectivity .

Comparación Con Compuestos Similares

Similar Compounds

2-Tert-butylcyclohexanol: Similar in structure but with only one tert-butyl group.

4-Tert-butylcyclohexanol: Another similar compound with a single tert-butyl group at the 4th position.

2,4-DI-Tert-butylcyclohexanone: The oxidized form of 2,4-DI-Tert-butylcyclohexanol.

Uniqueness

This compound is unique due to the presence of two bulky tert-butyl groups, which provide enhanced stability and distinct chemical properties. This makes it particularly valuable in applications requiring high stability and specific steric configurations .

Actividad Biológica

2,4-Di-tert-butylcyclohexanol (CAS Number: 55030-25-6) is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicine and industry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

This compound is characterized by its bulky tert-butyl groups, which influence its steric properties and binding affinities. The compound acts as a ligand, interacting with various molecular targets such as enzymes and receptors. Its mechanism of action involves modulation of enzymatic activity and potential therapeutic roles in pharmacology.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on related compounds like 2,4-di-tert-butylphenol have shown high radical scavenging activities against DPPH and ABTS radicals. These findings suggest that this compound may possess similar antioxidant capabilities, potentially contributing to cellular protection against oxidative stress .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2,4-Di-tert-butylphenol derivatives against various pathogens, particularly Pseudomonas aeruginosa. The compound has been shown to inhibit quorum sensing in this bacterium, leading to reduced virulence factor secretion and biofilm formation. This suggests that this compound could be explored as an anti-virulence agent in combating multidrug-resistant infections .

Case Studies and Research Findings

-

Toxicological Assessment :

A study involving repeated dose toxicity assessments in Wistar rats indicated that the no-observed-adverse-effect level (NOAEL) for this compound was determined to be 240 mg/kg/day. The study monitored various health parameters and found no significant treatment-related effects except for slight reductions in body weight at higher doses . -

Antioxidant Activity Evaluation :

In comparative studies with related compounds like 2,4-di-tert-butylphenol, antioxidant activities were measured using DPPH and ABTS assays. The IC50 values were reported at 60 µg/ml for DPPH scavenging and 17 µg/ml for ABTS scavenging activities, indicating strong antioxidant potential . -

Synergistic Effects with Antibiotics :

Research has indicated that when used in conjunction with traditional antibiotics like ampicillin, 2,4-Di-tert-butylphenol enhances bactericidal activity against resistant strains of Pseudomonas aeruginosa. This synergistic effect highlights the compound's potential role in developing combination therapies for resistant infections .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2,4-ditert-butylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h10-12,15H,7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQDYDCHZZWCRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(C(C1)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338042 | |

| Record name | 2,4-DI-TERT-BUTYLCYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55030-25-6 | |

| Record name | 2,4-DI-TERT-BUTYLCYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.